4-Phenyl-1,3-thiazole-5-carbaldehyde

Overview

Description

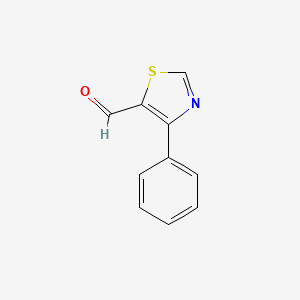

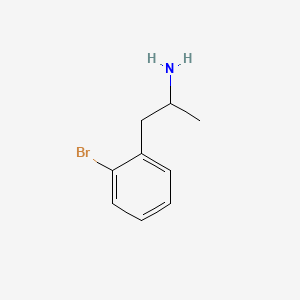

“4-Phenyl-1,3-thiazole-5-carbaldehyde” is a chemical compound with the CAS Number: 206556-00-5 . It has a molecular weight of 190.25 and its IUPAC name is 4-phenyl-1H-1lambda3-thiazole-5-carbaldehyde .

Molecular Structure Analysis

The InChI code for “4-Phenyl-1,3-thiazole-5-carbaldehyde” is 1S/C10H8NOS/c12-6-9-10 (11-7-13-9)8-4-2-1-3-5-8/h1-7,13H . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in the molecule.

Physical And Chemical Properties Analysis

“4-Phenyl-1,3-thiazole-5-carbaldehyde” is stored at a temperature of 28 C .

Scientific Research Applications

Drug Development

- Field : Pharmaceutical Chemistry

- Application : Thiazole moiety has been an important heterocycle in the world of chemistry. It contributes to the development of various drugs and biologically active agents .

- Method : The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

- Results : These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Anti-Asthmatic Drug

- Field : Pharmacology

- Application : A novel series of 4-phenyl-5-pyridyl-1,3-thiazole derivatives was synthesized and evaluated as selective adenosine A3 antagonists .

- Method : These compounds were evaluated in human adenosine A1, A2A and A3 receptor and rat adenosine A receptor binding assays .

- Results : Compound 7af was identified as a highly potent human and rat A3AR antagonist. This compound inhibited IB-MECA-induced plasma protein extravasation in the skin of rats and showed good oral absorption .

Anti-Inflammatory Activity

- Field : Pharmacology

- Application : Synthesized compounds were screened for in vivo anti-inflammatory activity .

- Method : The anti-inflammatory activity was evaluated by inhibition of carrageenan induced rat paw edema method at the dose of 5mg/kg orally .

- Results : Significant anti-inflammatory activity was observed with inhibition in edema i.e. 34.0 % and 39.0% after 3 h for compound I and Compound II respectively .

Cardiomyocyte Proliferation

- Field : Cardiology

- Application : Thiazole-5-carboxaldehyde is used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

Antifungal Medication

- Field : Pharmacology

- Application : The antifungal medication abafungin is used to suppress skin infections caused by various fungi .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

Photoluminescent Materials

- Field : Material Science

- Application : 1,3,5-Triarylpyrazoline compounds, which can be synthesized from thiazole derivatives, have excellent fluorescence and better hole transport characteristics .

- Method : These compounds can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

- Results : These compounds exhibit thermal stability and washing resistance .

Synthesis of Imidazoles

- Field : Organic Chemistry

- Application : Thiazole-5-carboxaldehyde is used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

Antifungal Medication

- Field : Pharmacology

- Application : The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of this application are not specified in the source .

Photoluminescent Materials

- Field : Material Science

- Application : 1,3,5-Triarylpyrazoline compounds, which can be synthesized from thiazole derivatives, have excellent fluorescence and better hole transport characteristics .

- Method : These compounds can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

- Results : These compounds exhibit thermal stability and washing resistance .

Safety And Hazards

properties

IUPAC Name |

4-phenyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-6-9-10(11-7-13-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFVPBKIUPRFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1,3-thiazole-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B1648434.png)

![8,8-Dihydro-8,8-diphenyl-2H,6H-[1,2]oxaphospholo[4,3,2-hi][2,1]benzoxaphosphole](/img/structure/B1648451.png)

![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)